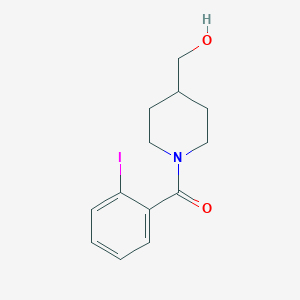
(R,E)-ethyl 5-(tert-butoxycarbonylamino)hex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (R,E)-5-((tert-butoxycarbonyl)amino)hex-2-enoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a hex-2-enoate moiety. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (R,E)-5-((tert-butoxycarbonyl)amino)hex-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acrylate, tert-butyl carbamate, and an appropriate chiral auxiliary.
Formation of the Intermediate: The chiral auxiliary is used to induce stereochemistry in the intermediate compound. This step often involves a Michael addition reaction where ethyl acrylate reacts with the chiral auxiliary.
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate to form the Boc-protected intermediate.
Formation of the Final Product: The final step involves the removal of the chiral auxiliary and the formation of the double bond to yield Ethyl (R,E)-5-((tert-butoxycarbonyl)amino)hex-2-enoate.
Industrial Production Methods
In an industrial setting, the production of Ethyl (R,E)-5-((tert-butoxycarbonyl)amino)hex-2-enoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (R,E)-5-((tert-butoxycarbonyl)amino)hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives with increased functionality.
Reduction: Saturated derivatives with single bonds.
Substitution: Substituted esters and amines.
Applications De Recherche Scientifique
Ethyl (R,E)-5-((tert-butoxycarbonyl)amino)hex-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl (R,E)-5-((tert-butoxycarbonyl)amino)hex-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the ester and double bond, which can undergo further chemical transformations.
Comparaison Avec Des Composés Similaires
Ethyl (R,E)-5-((tert-butoxycarbonyl)amino)hex-2-enoate can be compared with similar compounds such as:
Ethyl (R,E)-5-aminohex-2-enoate: Lacks the Boc protection, making it more reactive.
Ethyl (R,E)-5-((tert-butoxycarbonyl)amino)hexanoate: Saturated derivative with different reactivity.
Methyl (R,E)-5-((tert-butoxycarbonyl)amino)hex-2-enoate: Methyl ester analog with slightly different physical properties.
The uniqueness of Ethyl (R,E)-5-((tert-butoxycarbonyl)amino)hex-2-enoate lies in its combination of Boc protection and the presence of a double bond, which provides a balance of stability and reactivity for various synthetic applications.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
ethyl (E,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)9-7-8-10(2)14-12(16)18-13(3,4)5/h7,9-10H,6,8H2,1-5H3,(H,14,16)/b9-7+/t10-/m1/s1 |
Clé InChI |
KAZZWGPYTMHRMW-TTZKWOQHSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C[C@@H](C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C=CCC(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14911829.png)

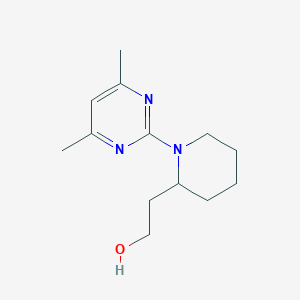
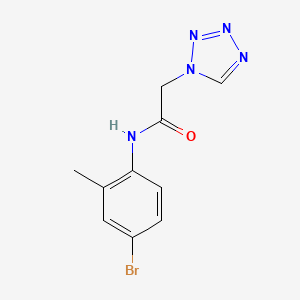
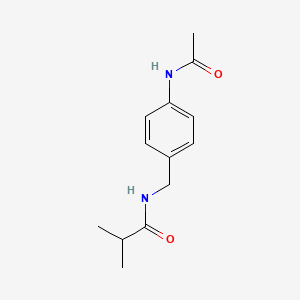



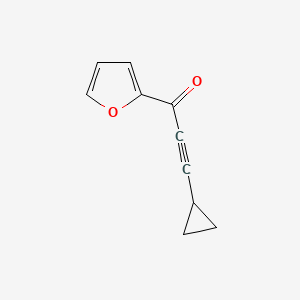

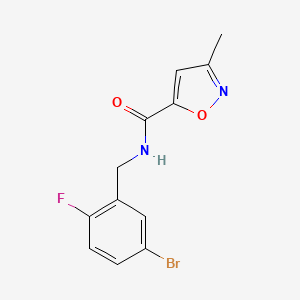
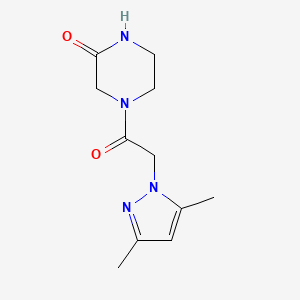
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
